molecular formula C7H5BrO2S B2797067 6-Bromo-1,3-benzodioxole-5-thiol CAS No. 5279-45-8

6-Bromo-1,3-benzodioxole-5-thiol

Cat. No.: B2797067
CAS No.: 5279-45-8
M. Wt: 233.08
InChI Key: LROYSBWSJYGXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1,3-benzodioxole-5-thiol is an organic compound characterized by the presence of a bromine atom, a benzodioxole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-benzodioxole-5-thiol typically involves the bromination of 1,3-benzodioxole followed by the introduction of a thiol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation processes, optimized for yield and purity. These processes are designed to be cost-effective and environmentally friendly, utilizing efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,3-benzodioxole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or alkyl halides.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrogenated benzodioxole derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

6-Bromo-1,3-benzodioxole-5-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-benzodioxole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom and benzodioxole ring may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 6-Bromo-1,3-benzodioxole-5-carbonitrile
  • 6-Bromo-1,3-benzodioxole-5-carboxylic acid

Comparison: 6-Bromo-1,3-benzodioxole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with proteins and enzymes, making it a valuable compound in biochemical research.

Properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYSBWSJYGXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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